molecular formula C15H10N4O4 B13179044 1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid

1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13179044
M. Wt: 310.26 g/mol
InChI Key: MIFBNCSDXYWOGV-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form coordination complexes with metal ions. These interactions can lead to the modulation of enzymatic activity and the inhibition of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Nitrophenyl)-1,2,4-triazole: Lacks the carboxylic acid group but shares the triazole and nitrophenyl moieties.

    5-Phenyl-1,2,4-triazole-3-carboxylic acid: Lacks the nitrophenyl group but contains the triazole and carboxylic acid moieties.

    1-(4-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid: Similar structure but with the nitro group in the para position.

Uniqueness

1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of both the triazole and carboxylic acid functionalities.

Properties

Molecular Formula

C15H10N4O4

Molecular Weight

310.26 g/mol

IUPAC Name

1-(3-nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C15H10N4O4/c20-15(21)13-16-14(10-5-2-1-3-6-10)18(17-13)11-7-4-8-12(9-11)19(22)23/h1-9H,(H,20,21)

InChI Key

MIFBNCSDXYWOGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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